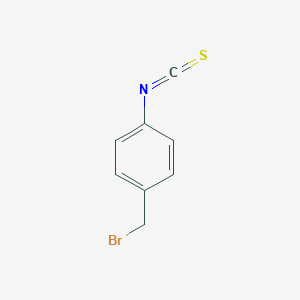

1-(Bromomethyl)-4-isothiocyanatobenzene

Description

The exact mass of the compound 4-(Bromomethyl)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-4-isothiocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-isothiocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQGUALFBVTBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278359 | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-32-4 | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene

Introduction

1-(Bromomethyl)-4-isothiocyanatobenzene is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its utility lies in its dual reactivity: the bromomethyl group serves as an electrophilic site for alkylation, while the isothiocyanate group is a versatile handle for forming thiourea linkages with primary and secondary amines. This unique combination makes it a valuable heterobifunctional linker for conjugating molecules, preparing fluorescent labels, and as a building block in the synthesis of more complex bioactive compounds.[1] Isothiocyanates, as a class, are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties, further underscoring the importance of synthetic routes to novel isothiocyanate-containing molecules.[2]

This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene, designed for researchers, scientists, and drug development professionals. It will delve into the strategic considerations for its synthesis, provide a detailed, field-proven experimental protocol, and cover essential aspects of purification, characterization, and safety.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene involves a two-step process starting from a readily available precursor. The core strategy is to first establish the isothiocyanate functionality on the aromatic ring and then introduce the bromomethyl group, or vice-versa. A plausible and efficient synthetic route commences with 4-isothiocyanatotoluene, which is then subjected to radical bromination.

An alternative, though potentially more complex, route would involve starting with 4-aminobenzyl alcohol. This would necessitate the conversion of the primary amine to the isothiocyanate, followed by the conversion of the benzyl alcohol to a benzyl bromide. The former transformation can be achieved using reagents like thiophosgene, while the latter can be accomplished with a suitable brominating agent.

This guide will focus on the first, more direct approach, starting from 4-isothiocyanatotoluene.

Reaction Mechanism

The synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene from 4-isothiocyanatotoluene proceeds via a free radical chain mechanism for the benzylic bromination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from N-bromosuccinimide (NBS), generating a bromine radical.

-

The bromine radical then abstracts a benzylic hydrogen from 4-isothiocyanatotoluene, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr).

-

The benzyl radical reacts with a molecule of NBS to yield the desired product, 1-(Bromomethyl)-4-isothiocyanatobenzene, and a succinimidyl radical.

-

The succinimidyl radical reacts with HBr to regenerate the bromine radical, which can then continue the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Caption: Free radical bromination of 4-isothiocyanatotoluene.

Experimental Protocol

This protocol is based on established procedures for the benzylic bromination of toluene derivatives.[3]

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |

| 4-Isothiocyanatotoluene | C₈H₇NS | 149.21 | 1.0 eq | Commercially available |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 eq | Recrystallize from water if necessary |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 eq | Handle with care, potent radical initiator |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous | Use in a well-ventilated fume hood |

| Acetone | C₃H₆O | 58.08 | Anhydrous | For workup |

| Potassium Thiocyanate (KSCN) | KSCN | 97.18 | 1.2 eq | Dry in an oven before use |

Step-by-Step Procedure

Step 1: Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isothiocyanatotoluene (1.0 eq) and anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Step 2: Purification

-

Column Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(Bromomethyl)-4-isothiocyanatobenzene.

Characterization

The identity and purity of the synthesized 1-(Bromomethyl)-4-isothiocyanatobenzene should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplet), singlet for the -CH₂Br protons. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the benzylic carbon, and the isothiocyanate carbon. |

| IR Spectroscopy | Characteristic sharp peak for the isothiocyanate (-N=C=S) group around 2100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (228.11 g/mol ).[1][4][5] |

Safety and Handling

1-(Bromomethyl)-4-isothiocyanatobenzene and the reagents used in its synthesis are hazardous and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[6][7]

-

1-(Bromomethyl)-4-isothiocyanatobenzene: Based on data for analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[5][8]

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): A potent radical initiator that can decompose violently upon heating. Store in a cool place away from heat sources.

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use with extreme caution in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

Sources

- 1. adipogen.com [adipogen.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(Bromomethyl)-4-isothiocyanatobenzene

A Bifunctional Electrophilic Linker for Precision Bioconjugation and Drug Discovery[1]

Executive Summary

1-(Bromomethyl)-4-isothiocyanatobenzene (CAS: 155863-32-4), also known as 4-isothiocyanatobenzyl bromide, is a high-value hetero-bifunctional crosslinker.[1][2] Unlike homobifunctional reagents (e.g., glutaraldehyde), this molecule possesses two distinct electrophilic "warheads" with orthogonal reactivity profiles: a benzyl bromide (alkylating agent) and an isothiocyanate (acylating-like agent).[1]

This dual nature allows for the controlled, stepwise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), fluorescent probes, and covalent inhibitors. This guide details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this reagent, ensuring high reproducibility and safety.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Common Aliases | 4-(Bromomethyl)phenyl isothiocyanate; 4-Isothiocyanatobenzyl bromide | CRITICAL: Do not confuse with 4-Bromophenyl isothiocyanate (CAS 1985-12-2), which lacks the methyl group.[1][2] |

| CAS Number | 155863-32-4 | Verified for the bromomethyl variant.[1][2] |

| Molecular Formula | C₈H₆BrNS | |

| Molecular Weight | 228.11 g/mol | |

| Appearance | White to light beige crystalline solid | Darkens upon oxidation/moisture exposure.[1] |

| Solubility | DCM, Chloroform, Toluene, THF | Hydrolyzes in water/alcohols over time. |

| Melting Point | 58–62 °C | Sharp range indicates high purity.[1] |

| Storage | -20 °C, Desiccated, Inert Gas | Moisture sensitive; lachrymator. |

Mechanistic Reactivity & Selectivity

The utility of this compound lies in the kinetic orthogonality of its two functional groups.[1] Understanding the reactivity hierarchy is essential for designing self-validating protocols.[1]

The Reactivity Hierarchy

-

Benzyl Bromide (-CH₂Br): A soft electrophile prone to S_N2 reactions.[1]

-

Isothiocyanate (-NCS): A hard(er) electrophile reacting via addition.[1]

Strategic Workflow

To avoid polymerization or uncontrolled crosslinking, reactions are typically sequenced:

-

Route A (Amine First): React -NCS with an amine (R-NH₂) at pH 8.[1]5. The -CH₂Br remains intact if no thiols are present.[1]

-

Route B (Thiol First): React -CH₂Br with a thiol (R-SH) at pH 7.[1]0. The -NCS is relatively slow to react with thiols (forming reversible dithiocarbamates) compared to the irreversible alkylation by the bromide.[1]

Visualization: Reactivity Pathways

Caption: Dual-electrophile reactivity map showing orthogonal pathways for amine (via isothiocyanate) and thiol/pyridine (via benzyl bromide) conjugation.

Synthetic Routes & Purification[5]

While commercially available, in-house synthesis may be required for isotope labeling or derivative generation.[1]

Preferred Synthetic Route

Precursor: p-Tolyl isothiocyanate.[1] Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Benzotrifluoride.[1]

Protocol Logic:

-

Radical Bromination: The isothiocyanate group is relatively stable under radical conditions, allowing selective bromination of the benzylic methyl group.[1]

-

Solvent Choice: CCl₄ is traditional but toxic; Benzotrifluoride is a greener, high-boiling alternative that supports radical mechanisms.[1]

Purification Strategy

-

Avoid: Silica gel chromatography with methanol or primary amines (will react with -NCS).[1]

-

Recommended: Recrystallization from anhydrous hexane/toluene mixtures.[1]

-

QC Check: 1H NMR (CDCl₃) must show a singlet at ~4.5 ppm (CH₂Br) and aromatic signals.[1] IR should show a strong, broad stretch at ~2100 cm⁻¹ (-NCS).[1]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This reagent serves as a "warhead installer."[1] A non-covalent binder containing a pyridine or secondary amine can be reacted with the benzyl bromide end.[1] The resulting molecule now displays a reactive isothiocyanate, capable of covalently modifying a cysteine or lysine near the binding pocket of the target protein (Targeted Covalent Inhibition).

Fluorescent Labeling Workflow

A common application is the "Quaternization-Ligation" strategy.[1]

-

Step 1: React a non-fluorescent pyridine-based precursor with the benzyl bromide group.[1] This creates a cationic, often fluorescent, pyridinium core.

-

Step 2: Use the pendant isothiocyanate to label a protein or antibody.[1]

Experimental Workflow Diagram

Caption: Step-wise conjugation workflow. Step 1 utilizes the benzyl bromide; Step 2 utilizes the isothiocyanate.

Detailed Experimental Protocols

Protocol: Synthesis of a Pyridinium-Isothiocyanate Linker

Use this protocol to attach the linker to a drug fragment containing a pyridine ring.[1]

Materials:

-

1-(Bromomethyl)-4-isothiocyanatobenzene (1.0 eq)[1]

-

Target Pyridine Compound (0.9 eq)[1]

-

Solvent: Anhydrous Toluene (or Acetonitrile if solubility is poor)[1]

-

Atmosphere: Dry Nitrogen/Argon

Procedure:

-

Dissolution: Dissolve 1-(Bromomethyl)-4-isothiocyanatobenzene in toluene (0.1 M concentration).

-

Addition: Add the pyridine compound dropwise.

-

Incubation: Heat to 60–80 °C for 4–12 hours. Note: The reaction is driven by the precipitation of the pyridinium bromide salt.

-

Isolation: Cool to room temperature. Filter the precipitate.[1]

-

Wash: Wash the solid 3x with cold anhydrous ether to remove unreacted bromide.[1]

-

Validation: Check purity via HPLC (monitor UV absorbance of the NCS group).

Protocol: Protein Crosslinking

Use this protocol to link a thiol-containing peptide to a lysine-rich protein.[1]

-

Step A (Thiol Reaction):

-

Step B (Amine Reaction):

Safety & Handling (MSDS Highlights)

-

Lachrymator: The benzyl bromide moiety is a potent tear gas agent.[1] Always handle in a functioning fume hood.[1]

-

Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.[1]

-

Moisture Sensitive: The isothiocyanate group hydrolyzes to an amine over time, which can then self-react with the bromide.[1] Store in a sealed container with desiccant.

-

Disposal: Quench excess reagent with an amine-based solution (e.g., Tris buffer or Ethanolamine) before disposal into halogenated waste.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 1-(Bromomethyl)-4-isothiocyanatobenzene.[1][2] Retrieved from [Link]

-

Organic Chemistry Portal. (2013).[1] Synthesis of Isothiocyanates. Retrieved from [Link]

Sources

Mechanism of Action of Isothiocyanate Compounds: A Technical Guide

Executive Summary

Isothiocyanates (ITCs) represent a class of phytochemicals characterized by the highly electrophilic –N=C=S pharmacophore.[1] While historically recognized for their abundance in the Brassicaceae family, their utility in drug development stems from their capacity to covalently modify specific cysteine residues on stress-sensing proteins. This guide dissects the molecular mechanics of ITCs, moving beyond general antioxidant claims to the precise alkylation of Keap1, the inhibition of HDACs via metabolite mimicry, and the suppression of NF-κB nuclear translocation. It serves as a blueprint for researchers investigating these compounds as chemopreventive or therapeutic agents.

Chemical Biology of the ITC Pharmacophore

The biological activity of isothiocyanates is dictated by the central carbon atom of the –N=C=S group.[1] This carbon is electron-deficient (electrophilic) and highly reactive toward sulfur-centered nucleophiles (thiols) via a reversible Michael-type addition reaction .

The Electrophilic Trigger

Unlike non-specific alkylating agents, ITCs exhibit a degree of "soft" electrophilicity, making them selective for thiolate anions (

Reaction Stoichiometry:

Critical Protein Targets

The efficacy of an ITC is often correlated with its lipophilicity and the steric hindrance around the –N=C=S group.

-

Keap1 (Kelch-like ECH-associated protein 1): The primary sensor. Cysteine residues C151, C273, and C288 are prime targets.

-

Tubulin: Disruption of microtubule polymerization via cysteine modification.

-

IKK

: Inhibition of the NF-κB pathway via modification of Cys-179.

Primary Mechanism: The Keap1-Nrf2-ARE Axis

The canonical pathway for ITC activity is the upregulation of Phase II detoxification enzymes through the Nrf2 transcription factor.[2][3][4]

Mechanism of Activation

-

Homeostasis: Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 homodimer, which functions as a substrate adaptor for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[5] This leads to the continuous ubiquitination and proteasomal degradation of Nrf2 (

min). -

Induction: ITCs enter the cell and covalently modify specific cysteine sensors (primarily C151 in the BTB domain and C273/C288 in the IVR domain) of Keap1.

-

Conformational Shift: This alkylation induces a conformational change in Keap1 that disrupts the proper alignment of Nrf2 with the E3 ligase, halting ubiquitination. Note: Keap1 does not release Nrf2; rather, "newly synthesized" Nrf2 bypasses the Keap1 trap and accumulates.

-

Translocation: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE) sequences (5'-TGACNNNGC-3').

-

Transcription: Upregulation of genes encoding HO-1, NQO1, GSTs, and GCL.

Pathway Visualization

Figure 1: The molecular logic of the Keap1-Nrf2-ARE pathway activation by isothiocyanates.

Secondary Mechanisms: Epigenetics & Inflammation

While Nrf2 is the dominant pathway, ITCs like Sulforaphane (SFN) exhibit polypharmacology.

HDAC Inhibition (Epigenetic Modulation)

ITCs do not directly inhibit Histone Deacetylases (HDACs) in their native form. Instead, their mercapturic acid metabolites (specifically SFN-Cysteine and SFN-NAC ) structurally mimic the acetyl-lysine substrate of HDACs.

-

Mechanism: Competitive inhibition of the HDAC active site.[6][7]

-

Outcome: Global increase in histone acetylation (H3/H4), opening chromatin structure and allowing transcription of silenced tumor suppressor genes (e.g., p21/CDKN1A).

NF-κB Suppression

ITCs suppress chronic inflammation by intercepting the NF-κB pathway at multiple nodes:

-

IKK Inhibition: Direct interaction with Cys-179 of IKK

prevents the phosphorylation of I -

Result: I

B

Pharmacokinetics & Metabolism (The Mercapturic Acid Pathway)

Understanding the metabolism of ITCs is critical for interpreting in vivo data, as the metabolites often retain biological activity.

Bioavailability: ITCs are rapidly absorbed via passive diffusion. Metabolism: They are metabolized exclusively via the Mercapturic Acid Pathway.

Figure 2: The Mercapturic Acid Pathway. Note the reversibility of the GSH conjugation, allowing intracellular release of free ITC.

Quantitative Analysis: Dietary Sources

For researchers designing dietary intervention studies, the choice of source material is critical due to vast differences in glucosinolate content.

| Vegetable Source | Primary Glucosinolate | Primary ITC | Approx.[8][9] ITC Yield (µmol/100g FW) | Bioavailability Notes |

| Watercress | Gluconasturtiim | Phenethyl ITC (PEITC) | 70 - 85 | Highest yield; PEITC is highly lipophilic. |

| Mustard Greens | Sinigrin | Allyl ITC (AITC) | 55 - 65 | High volatility; "Wasabi" effect. |

| Brussels Sprouts | Progoitrin/Sinigrin | Goitrin/AITC | 30 - 40 | Cooking significantly degrades myrosinase. |

| Broccoli Sprouts | Glucoraphanin | Sulforaphane (SFN) | 20 - 100 | Highly variable; sprouts contain 10-100x more than mature heads. |

| Mature Broccoli | Glucoraphanin | Sulforaphane (SFN) | 5 - 15 | Requires active myrosinase (avoid overcooking). |

Table 1: Comparative ITC yields.[10] Data aggregated from HPLC cyclocondensation assays.

Validated Experimental Protocol: Nrf2 Nuclear Translocation Assay

Objective: To quantitatively assess the activation of the Nrf2 pathway by measuring the nuclear accumulation of Nrf2 protein post-ITC treatment. Self-Validation: This protocol uses Lamin A/C (nuclear) and GAPDH/Tubulin (cytosolic) markers to verify successful fractionation.

Reagents & Buffers[11]

-

Hypotonic Lysis Buffer (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1x Protease Inhibitor Cocktail.

-

Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1x Protease Inhibitor Cocktail.

-

Non-Ionic Detergent: 10% NP-40.

Step-by-Step Workflow

-

Cell Treatment:

-

Seed cells (e.g., HepG2, MCF-7) at

cells/dish. -

Treat with ITC (e.g., 5-10 µM Sulforaphane) for 1 to 4 hours . (Note: Nrf2 accumulation is an early event; 24h is too late).

-

Include a Vehicle Control (DMSO < 0.1%).

-

-

Harvest & Fractionation:

-

Wash cells 2x with ice-cold PBS. Scrape into 1.5 mL tubes.

-

Centrifuge (1000 x g, 5 min) to pellet cells.

-

Resuspend pellet in Hypotonic Lysis Buffer (400 µL). Incubate on ice for 15 min (swelling).

-

Add NP-40 (to final 0.6%) and vortex vigorously for 10 sec (lysis of plasma membrane only).

-

Centrifuge at 12,000 x g for 30 sec .

-

Supernatant = Cytosolic Fraction . Transfer to fresh tube.

-

-

Nuclear Extraction:

-

The remaining pellet contains nuclei. Wash once with Hypotonic Buffer (no detergent) to reduce cytosolic contamination.

-

Resuspend pellet in Nuclear Extraction Buffer (50-100 µL).

-

Vortex vigorously for 15 sec every 10 min for a total of 40 min on ice.

-

Centrifuge at maximum speed (16,000 x g) for 10 min .

-

Supernatant = Nuclear Fraction .

-

-

Western Blot Analysis:

-

Load equal protein amounts (BCA assay).

-

Primary Antibodies: Anti-Nrf2 (1:1000).[11]

-

Loading Controls (Crucial for Validation):

-

Anti-Lamin A/C: Must be present in Nuclear, absent in Cytosolic.

-

Anti-GAPDH: Must be present in Cytosolic, absent in Nuclear.

-

-

-

Data Interpretation:

-

A successful ITC induction is defined by a

-fold increase in Nuclear Nrf2 intensity relative to Vehicle Control, with clean fractionation controls.

-

References

-

Mechanisms of Nrf2/Keap1-dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. PubMed Central.Link

-

Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. Journal of Nutritional Biochemistry.[3]Link

-

Modification of Keap1 Cysteine Residues by Sulforaphane. ACS Chemical Biology.Link

-

Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Nutrition Reviews.Link

-

Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. International Journal of Molecular Medicine.Link

-

Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States. Journal of Functional Foods.Link

-

Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews.Link

Sources

- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

The Dual-Action Potential of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Technical Guide for Researchers

For correspondence:

Abstract

This technical guide provides an in-depth analysis of 1-(Bromomethyl)-4-isothiocyanatobenzene, a heterobifunctional crosslinking agent of significant interest in chemical biology and drug development. We will explore its fundamental chemical and physical properties, outline a plausible synthetic route, and delve into the mechanistic details of its reactivity. The guide will further highlight its applications as a versatile tool for bioconjugation, particularly in protein labeling and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required for the effective utilization of this compound.

Introduction: The Power of Bifunctionality

In the intricate landscape of molecular biology and therapeutic development, the ability to selectively and stably link different molecular entities is paramount. Bifunctional crosslinkers, possessing two distinct reactive moieties, are indispensable tools for achieving this. 1-(Bromomethyl)-4-isothiocyanatobenzene stands out in this class due to its unique combination of an electrophilic isothiocyanate group and a reactive bromomethyl group. This duality allows for a sequential or orthogonal conjugation strategy, enabling the precise tethering of biomolecules to other molecules of interest, such as therapeutic agents or reporter tags. This guide will serve as a comprehensive resource for researchers seeking to harness the potential of this versatile crosslinker.

Core Properties of 1-(Bromomethyl)-4-isothiocyanatobenzene

A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful application. The key properties of 1-(Bromomethyl)-4-isothiocyanatobenzene are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆BrNS | [1] |

| Molecular Weight | 228.1 g/mol | [1] |

| Appearance | White to light brown solid | |

| Solubility | Soluble in toluene and chloroform | |

| CAS Number | 155863-32-4 | [1] |

| Synonyms | 4-(Bromomethyl)phenyl isothiocyanate, 4-Isothiocyanatobenzyl bromide | [1] |

Stability and Storage: 1-(Bromomethyl)-4-isothiocyanatobenzene is reported to be stable for at least two years when stored at -20°C and protected from light and moisture.

Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Plausible Two-Step Approach

Step 1: Conversion of 4-Methylaniline to 4-Methylphenyl Isothiocyanate

The initial step involves the conversion of the primary amine group of 4-methylaniline into an isothiocyanate. A common and effective method for this transformation is the reaction with thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). A general procedure using carbon disulfide and a desulfurating agent is also a viable option.[3]

Step 2: Radical Bromination of 4-Methylphenyl Isothiocyanate

The second step is a benzylic bromination of the methyl group on the aromatic ring. This is typically achieved through a radical substitution reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.[4][5]

A detailed, hypothetical experimental protocol for this synthesis is provided below.

Proposed Synthetic Protocol

Materials:

-

4-Methylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Tosyl chloride

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

Step 1: Synthesis of 4-Methylphenyl Isothiocyanate

-

In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

To the resulting dithiocarbamate salt solution, add tosyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methylphenyl isothiocyanate.

Step 2: Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the 4-methylphenyl isothiocyanate (1 equivalent) from Step 1 in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.

-

Heat the mixture to reflux and irradiate with the lamp.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(Bromomethyl)-4-isothiocyanatobenzene.

Note: This protocol is a proposed route and requires optimization and validation in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

The Chemistry of Dual Reactivity: A Mechanistic Perspective

The utility of 1-(Bromomethyl)-4-isothiocyanatobenzene as a crosslinker stems from the distinct reactivity of its two functional groups. Understanding the underlying mechanisms is crucial for designing effective bioconjugation strategies.

The Isothiocyanate Moiety: A Target for Nucleophilic Amines

The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, a nucleophilic addition, proceeds under mild conditions (typically at a slightly alkaline pH of 8.0-9.0) to form a stable thiourea linkage.[6]

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final thiourea conjugate.

Caption: Nucleophilic addition of a primary amine to an isothiocyanate to form a stable thiourea bond.

The Bromomethyl Group: An Alkylating Agent for Nucleophiles

The bromomethyl group (-CH₂Br) is a benzylic halide, making it a good substrate for nucleophilic substitution reactions (Sₙ2). The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state. This moiety can react with a variety of nucleophiles, including thiols (from cysteine residues), imidazoles (from histidine residues), and thioethers (from methionine residues) in proteins.

The Sₙ2 mechanism involves a one-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion. This results in an inversion of stereochemistry at the carbon center.

Caption: Sₙ2 reaction of the bromomethyl group with a nucleophile, leading to alkylation.

Applications in Drug Development and Research

The unique reactivity profile of 1-(Bromomethyl)-4-isothiocyanatobenzene makes it a valuable tool in various research and drug development applications.

Protein Labeling and Bioconjugation

A primary application of this crosslinker is in the labeling of proteins with reporter molecules such as fluorescent dyes, biotin, or other tags for detection and analysis. The two-step reactivity allows for a controlled conjugation process. For instance, a molecule containing a primary amine can first be attached via the isothiocyanate group, followed by the conjugation of the resulting product to a protein through the bromomethyl group targeting a specific nucleophilic residue. This approach can be used in the development of diagnostic assays and in fundamental studies of protein function and localization.

Development of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a promising class of targeted cancer therapeutics.[7] They consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic drug, and a linker that connects the two. 1-(Bromomethyl)-4-isothiocyanatobenzene can serve as a component of the linker system in ADCs. Its isothiocyanate group can be used to attach the cytotoxic payload, while the bromomethyl group can react with nucleophilic residues on the antibody, such as engineered cysteines or lysines, to form a stable covalent bond.[8] The stability of the resulting linkage is a critical factor for the efficacy and safety of the ADC.[9]

Caption: A generalized workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a bifunctional linker.

Irreversible Inhibition of Protein Function

The reactive nature of the isothiocyanate and bromomethyl groups can also be exploited to irreversibly inhibit the function of specific proteins. For example, a molecule with affinity for a particular protein's binding site can be functionalized with 1-(Bromomethyl)-4-isothiocyanatobenzene. Upon binding, one of the reactive groups can form a covalent bond with a nearby nucleophilic residue, leading to irreversible blockade of the binding site. This approach has been used to design selective and potent inhibitors for various protein targets.[10]

Experimental Protocol: Protein Labeling with 1-(Bromomethyl)-4-isothiocyanatobenzene

This protocol provides a general procedure for labeling a protein with a small molecule containing a primary amine using 1-(Bromomethyl)-4-isothiocyanatobenzene as the crosslinker. This is a two-step process.

Step 1: Reaction of the Amine-Containing Molecule with the Isothiocyanate Group

Materials:

-

1-(Bromomethyl)-4-isothiocyanatobenzene

-

Amine-containing molecule (e.g., a fluorescent dye with an amine handle)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or another non-nucleophilic base

Procedure:

-

Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

-

Add 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 equivalents) to the solution.

-

Add a small amount of triethylamine (0.1-0.5 equivalents) to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the thiourea adduct.

-

The resulting solution containing the activated molecule can be used directly in the next step or purified if necessary.

Step 2: Conjugation of the Activated Molecule to the Target Protein

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

The activated molecule from Step 1

-

Desalting column or dialysis membrane for purification

Procedure:

-

Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

-

Adjust the pH of the protein solution to 8.0-9.0 for targeting lysine residues or to 7.0-7.5 for targeting cysteine residues.

-

Add the solution of the activated molecule from Step 1 to the protein solution. The molar ratio of the activated molecule to the protein will need to be optimized for the specific protein and desired degree of labeling (a starting point is a 10-20 fold molar excess).

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Stop the reaction by adding a small molecule with a nucleophilic group (e.g., Tris buffer or β-mercaptoethanol) to quench any unreacted bromomethyl groups.

-

Remove the excess, unreacted labeling reagent by gel filtration (desalting column) or dialysis.

-

Characterize the resulting protein conjugate by methods such as UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).

Conclusion and Future Perspectives

1-(Bromomethyl)-4-isothiocyanatobenzene is a powerful and versatile heterobifunctional crosslinker with significant potential in various areas of scientific research and drug development. Its dual reactivity allows for controlled and efficient bioconjugation, enabling the creation of sophisticated molecular tools and targeted therapeutics. As our understanding of biological systems deepens, the demand for such precise chemical tools will undoubtedly grow. Future research may focus on developing derivatives of this linker with modified spacer arms to control the distance between conjugated molecules or with altered reactivity to achieve even greater selectivity in bioconjugation reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and expand the applications of this valuable chemical entity.

References

-

Ronsisvalle, G., Prezzavento, O., Marrazzo, A., Vittorio, F., Massimino, M., Murari, G., & Spampinato, S. (2002). Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. Journal of Medicinal Chemistry, 45(12), 2662–2665. [Link]

- BenchChem. (n.d.). Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide. Retrieved from a relevant BenchChem technical document.

- BenchChem. (n.d.). 1-Bromo-3-(isothiocyanatomethyl)benzene.

- Tumey, L. N., Charati, M., He, T., Sousa, E., Ma, D., Han, X., Clark, T., Casavant, F. L., Loganzo, F., & Barletta, F. (2016). 2-(Maleimidomethyl)-1,3-dioxanes (MD)

- Ronsisvalle, G., et al. (2002). op. cit.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Retrieved from the Thermo Fisher Scientific website.

- Thermo Fisher Scientific. (2018, May 3).

- PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide.

- Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

- Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. (2013).

- The medicinal chemistry evolution of antibody–drug conjug

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from the Organic Chemistry Portal website.

- J&K Scientific. (2026, January 12). Core Strategies for Bioconjugation: Engineering the Future of Biomedicine.

- A review of conjugation technologies for antibody drug conjug

- Google Patents. (n.d.).

- Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl... (n.d.). RSC Publishing.

- Figshare. (n.d.).

- AbbVie. (2025, March 20).

- Pharmacologic Considerations in the Disposition of Antibodies and Antibody-Drug Conjugates in Preclinical Models and in P

- Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

- Chemodex. (n.d.). 4-(Bromomethyl)phenyl isothiocyanate.

- Dana Bioscience. (n.d.). 1-(Bromomethyl)-4-isothiocyanatobenzene 1g.

Sources

- 1. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of Isothiocyanates with Amines and Thiols

Mechanistic Foundations, Kinetic Selectivity, and Experimental Protocols

Executive Summary

The isothiocyanate (ITC) group (

This guide provides a rigorous technical analysis of ITC reactivity. Unlike simple electrophiles, ITCs exhibit a pH-dependent "selectivity switch" and distinct reversibility profiles—forming stable thioureas with amines but reversible dithiocarbamates with thiols. Understanding these nuances is critical for preventing off-target labeling in proteomics and designing effective covalent drugs.

Part 1: Mechanistic Foundations

The reactivity of the isothiocyanate group is driven by the electrophilicity of the central carbon atom.[1] Resonance structures reveal that the central carbon possesses significant partial positive character, making it a prime target for nucleophilic attack.

The Electrophilic Center

The ITC group resonates between forms where the nitrogen or sulfur bears a negative charge. However, the cumulative effect renders the central carbon highly electrophilic (

Reaction Pathways

-

Amine Pathway (Irreversible): Primary amines attack the central carbon to form a zwitterionic intermediate. Subsequent proton transfer (usually solvent-assisted) results in a stable, uncharged thiourea linkage. This bond is generally considered irreversible under physiological conditions.

-

Thiol Pathway (Reversible): Thiols attack the central carbon to form a dithiocarbamate . Crucially, this reaction is reversible. The dithiocarbamate can decompose back to the starting materials or transfer the ITC group to another thiol (transthiocarbamoylation).

Mechanistic Diagram (Graphviz)

Figure 1: Divergent reaction pathways of isothiocyanates. Note the reversibility loop in the thiol pathway, a critical feature for "soft" covalent drugs.

Part 2: Kinetic Selectivity & The pH Switch

The selectivity between amines and thiols is not intrinsic to the ITC group alone but is governed by the protonation state of the nucleophiles.

The pKa Influence[3]

-

Lysine (

-amine): pKa -

Cysteine (Thiol): pKa

8.3 (can be lower in active sites). At pH 7.4, a small but significant fraction is deprotonated ( -

N-Terminus: pKa

7.6–8.0. More reactive than lysine at neutral pH.

Comparative Reactivity Data

| Parameter | Reaction with Amines (Lysine) | Reaction with Thiols (Cysteine) |

| Product | Thiourea | Dithiocarbamate |

| Bond Stability | High (Stable to hydrolysis) | Low (Reversible/Hydrolyzable) |

| Optimal pH | 9.0 – 9.8 | 6.5 – 8.0 |

| Kinetics | Slow at neutral pH; Fast at basic pH | Fast at neutral pH (Kinetic Product) |

| Reversibility | Irreversible | Reversible (Equilibrium driven) |

| Primary Application | Permanent Labeling (FITC, TRITC) | Reversible Inhibition (Sulforaphane) |

Expert Insight: To selectively label lysines, you must elevate the pH to >9.0. If you attempt conjugation at pH 7.0, you will predominantly modify cysteines (kinetically favored), but these modifications will be unstable and may "fall off" during purification or storage.

Part 3: Experimental Protocols

Protocol A: Stable Amine Bioconjugation (e.g., FITC Labeling)

Objective: Permanently label an antibody or protein at lysine residues.

Reagents:

-

Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Avoid Tris or Glycine; they contain amines that compete).

-

ITC Reagent: Fluorescein Isothiocyanate (FITC) dissolved in anhydrous DMSO (10 mg/mL).

Workflow:

-

Buffer Exchange: Dialyze the protein into the Carbonate Buffer (pH 9.0). Ensure final concentration is >2 mg/mL.

-

Stoichiometry: Add FITC to protein at a 15:1 to 20:1 molar excess. Add dropwise while stirring.

-

Incubation: Incubate for 2 hours at room temperature in the dark. (Reaction slows significantly after 2 hours as FITC hydrolyzes).

-

Quenching (Optional): Add 50 mM Ethanolamine or Tris (pH 8.5) to quench unreacted ITC.

-

Purification: Remove excess dye via Size Exclusion Chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Self-Validation:

Calculate the Dye-to-Protein Ratio (DPR) using absorbance.

Protocol B: Reversible Thiol Engagement Assay

Objective: Assess the reactivity and reversibility of a covalent ITC inhibitor against a thiol target (e.g., GSH or a Cys-peptide).

Reagents:

-

Buffer: PBS, pH 7.4 (mimics physiological conditions).

-

Nucleophile: Reduced Glutathione (GSH) or specific Cys-peptide.

-

Internal Standard: Antipyrine (non-reactive).

Workflow (Graphviz):

Figure 2: Workflow for assessing Thiol-ITC reversibility. The "Dilution/Competition" step is critical to distinguish reversible dithiocarbamates from irreversible modifications.

Methodology:

-

Incubation: Mix ITC compound (50 µM) with GSH (500 µM) in PBS.

-

Monitoring: Inject onto HPLC at defined intervals. Monitor the disappearance of the parent ITC peak and the appearance of the ITC-GSH adduct.

-

Reversibility Check: After adduct formation (e.g., 1 hour), dilute the sample 1:100 into fresh buffer containing a scavenger (e.g., DTT). If the adduct peak disappears and the scavenger-adduct appears, the binding is reversible.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Amines) | pH too low (< 9.0) | Adjust buffer to Carbonate pH 9.0–9.8 to deprotonate lysines. |

| Precipitation | ITC hydrophobicity | Dissolve ITC in anhydrous DMSO/DMF before adding to aqueous buffer. Keep organic solvent < 10% final vol. |

| Loss of Label Over Time | Thiol conjugation | Reaction occurred at neutral pH, labeling cysteines (reversible). Use pH >9.0 to force stable thiourea formation. |

| Hydrolysis of ITC | Aqueous instability | Prepare ITC solutions immediately before use. Do not store aqueous stocks. |

References

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[3][4] (The definitive guide on bioconjugation protocols and chemistry).

-

Petri, L., et al. (2020).[5] "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 10, 14928-14936. (Detailed study on pH-dependent selectivity and dithiocarbamate stability).

-

Kensler, T. W., et al. (2011). "Modification of Keap1 Cysteine Residues by Sulforaphane." Chemical Research in Toxicology, 24(4), 518-527. (Authoritative paper on the reversibility of ITC-thiol adducts in drug design).

-

BenchChem. (2025). "Reaction mechanism of acetyl isothiocyanate with primary amines." (General mechanism and kinetic data).

-

Dufour, V., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[6] Chemical Communications. (Discusses the synthesis and decomposition of dithiocarbamates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. microdetection.cn [microdetection.cn]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Hetero-bifunctional Crosslinking Agent

Abstract

This technical guide provides an in-depth exploration of 1-(Bromomethyl)-4-isothiocyanatobenzene, a hetero-bifunctional chemical linker poised for significant applications across multiple research disciplines.[1] Possessing two distinct reactive moieties—an amine/thiol-reactive isothiocyanate and a nucleophile-reactive bromomethyl group—this reagent offers a powerful platform for the controlled, sequential conjugation of biomolecules.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core chemical principles, practical applications, and validated experimental protocols. We will delve into its use in protein crosslinking for studying protein-protein interactions, surface immobilization techniques, the synthesis of novel molecular probes, and its emerging role in constructing advanced drug delivery systems like antibody-drug conjugates (ADCs). By synthesizing field-proven insights with foundational chemical logic, this guide aims to unlock the full potential of this versatile molecular tool.

Core Principles: Understanding the Bifunctional Reactivity

1-(Bromomethyl)-4-isothiocyanatobenzene, also known as 4-Isothiocyanatobenzyl bromide, is distinguished by its hetero-bifunctional nature, meaning it possesses two different reactive groups at opposite ends of a rigid phenyl spacer.[1][2] This structural design is the key to its utility, allowing for directed, stepwise reactions that are not possible with homobifunctional linkers.[4]

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its successful application, including proper storage and handling to ensure its stability and reactivity.[2]

| Property | Value | Source(s) |

| Synonyms | 4-(Bromomethyl)phenyl isothiocyanate, 4-Isothiocyanatobenzyl bromide | [1][2] |

| CAS Number | 155863-32-4 | [1][2] |

| Molecular Formula | C₈H₆BrNS | [1][5] |

| Molecular Weight | 228.11 g/mol | [1][6] |

| Appearance | White to light brown solid | [2] |

| Solubility | Toluene, Chloroform, DMSO | [2][7] |

| Long-Term Storage | -20°C, protect from light and moisture | [2] |

| Stability | Stable for at least 2 years when stored correctly | [2] |

The Dual Reactive Centers

The power of this linker lies in the orthogonal reactivity of its two functional groups. The isothiocyanate group and the bromomethyl group target different functional groups on biomolecules under distinct conditions, enabling precise control over the conjugation process.

-

Isothiocyanate (-N=C=S): The carbon atom of the isothiocyanate group is highly electrophilic and serves as a target for nucleophilic attack.[3] Its primary targets in biological systems are:

-

Primary Amines (-NH₂): It reacts efficiently with the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins to form a highly stable thiourea bond.[3][8] This reaction is most efficient under mild alkaline conditions (pH 8.0-9.5), which deprotonate the amine to increase its nucleophilicity.

-

Thiols (-SH): It can also react with the sulfhydryl groups of cysteine residues, particularly at a slightly acidic to neutral pH (pH 6.5-8.0), to form dithiocarbamate adducts.[3][7]

-

-

Bromomethyl (-CH₂Br): This functional group is a benzylic halide, making it an effective alkylating agent that reacts with a variety of nucleophiles via an Sₙ2 mechanism. Key targets include:

-

Thiols (-SH): The sulfhydryl group of cysteine is a strong nucleophile and reacts readily with the bromomethyl group to form a stable thioether bond.

-

Heterocyclic Nitrogens: The imidazole nitrogen of histidine and the pyridyl-nitrogen of engineered tags are also excellent targets for alkylation.[2]

-

Other Nucleophiles: While less reactive, amines (lysine) and carboxylates (aspartate, glutamate) can also be alkylated under specific conditions, though this often requires more forcing conditions than reaction with thiols.

-

Diagram 1: Dual reactivity of 1-(Bromomethyl)-4-isothiocyanatobenzene.

Core Application: Hetero-bifunctional Protein Crosslinking

The primary application of this reagent is to covalently link two different proteins, providing invaluable insights into protein-protein interactions, mapping interaction interfaces, and stabilizing protein complexes for structural analysis. The differential reactivity of the linker allows for a controlled, two-step process, which is vastly superior to one-step methods using homobifunctional reagents as it minimizes the formation of unwanted homodimers.[4][9]

Causality Behind the Two-Step Protocol

The logic of a two-step crosslinking strategy is to ensure specificity.

-

Step 1 (Activation): The first protein ("bait") is reacted with the linker under conditions that favor only one of the linker's functional groups. For 1-(Bromomethyl)-4-isothiocyanatobenzene, reacting the isothiocyanate with lysine residues at pH > 8.5 is a common and robust first step. The bromomethyl group generally remains unreactive under these conditions.

-

Purification: Excess, unreacted linker is removed. This is a critical self-validating step. Failure to remove free linker would result in non-specific crosslinking of the second protein in the next step.

-

Step 2 (Conjugation): The "activated" bait protein, now carrying the linker with a free bromomethyl group, is introduced to the second protein ("prey"). The reaction conditions are then adjusted (e.g., neutral pH) to facilitate the reaction of the bromomethyl group with nucleophilic residues (ideally cysteine or histidine) on the prey protein.

Diagram 2: Experimental workflow for two-step protein crosslinking.

Detailed Experimental Protocol: Two-Step Lysine-to-Cysteine Crosslinking

This protocol provides a general methodology. Optimization of molar ratios, incubation times, and buffer conditions is recommended for each specific protein pair.

Materials:

-

Protein A (contains accessible lysines) and Protein B (contains an accessible cysteine).

-

1-(Bromomethyl)-4-isothiocyanatobenzene (Linker).

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Buffer A (Activation): 100 mM Sodium Carbonate buffer, pH 9.0.

-

Buffer B (Conjugation): 100 mM Phosphate-Buffered Saline (PBS) with 2 mM EDTA, pH 7.4.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

Procedure:

-

Preparation of Reagents:

-

Dissolve Protein A in Buffer A to a final concentration of 1-5 mg/mL.

-

Dissolve Protein B in Buffer B to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of the Linker in anhydrous DMSO immediately before use.

-

-

Step 1: Activation of Protein A:

-

Calculate the volume of Linker stock solution needed for a 10- to 20-fold molar excess relative to Protein A.

-

Slowly add the Linker stock solution to the Protein A solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

-

Rationale: The alkaline pH ensures lysine amines are deprotonated and highly reactive towards the isothiocyanate, while the bromomethyl group remains largely inert.

-

-

Step 2: Purification of Activated Protein A:

-

Add Quenching Solution to a final concentration of 50 mM to quench any unreacted isothiocyanate groups. Incubate for 15 minutes.

-

Remove excess, unreacted Linker by passing the reaction mixture through a desalting column equilibrated with Buffer B. This buffer exchange also prepares the activated protein for the next step.

-

Rationale: This is a critical self-validating step. It ensures that Protein B will only react with linker that is already attached to Protein A.

-

-

Step 3: Conjugation to Protein B:

-

Immediately combine the purified, activated Protein A with Protein B at a 1:1 molar ratio.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Rationale: The neutral pH is optimal for the specific alkylation of the highly nucleophilic cysteine thiol group by the bromomethyl moiety.

-

-

Step 4: Analysis:

-

Analyze the reaction products using SDS-PAGE. A new, high-molecular-weight band corresponding to the Protein A-Protein B conjugate should be visible.

-

Confirm the identity of the crosslinked product by Western Blotting or Mass Spectrometry.

-

Application in Surface Immobilization and Probe Synthesis

Beyond linking two proteins in solution, 1-(Bromomethyl)-4-isothiocyanatobenzene is an excellent tool for tethering biomolecules to surfaces or for synthesizing custom chemical probes.

Covalent Immobilization of Proteins

Immobilizing proteins onto surfaces is fundamental for applications like ELISAs, biosensors, and affinity chromatography. This linker enables a stable, oriented immobilization.

Workflow:

-

Protein Activation: React the protein of interest with the linker via the isothiocyanate group, targeting lysine residues as described in the crosslinking protocol (Section 2.2, Step 1).

-

Purification: Remove excess linker using a desalting column.

-

Surface Coupling: Incubate the activated protein with a surface functionalized with nucleophiles (e.g., thiol- or amine-coated slides, beads, or sensor chips). The bromomethyl group will react with the surface nucleophiles, forming a stable covalent bond.

Synthesis of Custom Isothiocyanate Probes

The compound is described as a synthetic building block for preparing fluorescent labels and other probes.[2] The bromomethyl group can be reacted with a molecule of interest (e.g., a fluorophore, a biotin derivative, or a small molecule drug) that contains a suitable nucleophile, thereby creating a new, custom isothiocyanate-functionalized reagent.

Example Protocol: Synthesis of a Fluorescein-Isothiocyanate Probe

This reaction creates a custom fluorescent labeling reagent with a defined spacer arm.

-

Reaction Setup: Dissolve 5-(Aminomethyl)fluorescein (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF.

-

Linker Addition: Add 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 eq) dropwise to the solution.

-

Incubation: Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere, protected from light.

-

Purification: The resulting product, a new fluorescein molecule functionalized with an isothiocyanate group via the benzyl linker, can be purified using column chromatography or HPLC. This new probe can then be used to label proteins on lysine residues.

Diagram 3: Synthesis of a custom isothiocyanate probe.

Applications in Drug Discovery and Delivery

The unique properties of isothiocyanates and the utility of bifunctional linkers are converging in the field of drug development.

Linker for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker is a critical component. 1-(Bromomethyl)-4-isothiocyanatobenzene is a candidate for such applications. The isothiocyanate can be used to conjugate to lysines on the antibody, and the bromomethyl group can be used to attach a thiol-containing drug payload, creating a stable thioether linkage.

Diagram 4: Conceptual model of an ADC using the linker.

Functionalization of Nanoparticles for Drug Delivery

Isothiocyanate chemistry has been successfully used to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery applications.[10] This linker could be used to attach targeting ligands (e.g., peptides, antibodies) to the surface of drug-loaded nanoparticles. The isothiocyanate would first be reacted with the nanoparticle surface (modified to be amine-reactive), and the bromomethyl group would then be used to couple the targeting moiety. This approach could enhance the delivery of therapeutic payloads to specific tissues or cells.[11]

Intrinsic Biological Activity

It is important to note that many isothiocyanates, particularly benzyl isothiocyanates, are not biologically inert. They are known to possess anticancer properties, including the ability to induce apoptosis, arrest the cell cycle, and inhibit enzymes like aldehyde dehydrogenase (ALDH).[11][12][13][14] Researchers using this linker should be aware that the linker itself, or its metabolites, could contribute to the overall biological effect, a factor that must be considered in the experimental design and data interpretation.

Practical Considerations and Handling

Safety: This compound is classified as a dangerous good for transport.[1] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] It may also cause allergy or asthma symptoms.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated chemical fume hood.

Managing Reactivity: The bromomethyl group is susceptible to unwanted side reactions.

-

Reaction with Solvents: Avoid nucleophilic solvents like water or alcohols during reactions involving the bromomethyl group, as they can lead to hydrolysis (forming an alcohol) or ether byproducts.[15]

-

Moisture and Light: The compound should be protected from moisture and light to prevent degradation.[2]

-

Purity: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions to maximize the stability and reactivity of the linker.

Conclusion

1-(Bromomethyl)-4-isothiocyanatobenzene is more than a simple chemical; it is a versatile molecular tool that provides researchers with precise control over the covalent modification and conjugation of complex biological molecules. Its hetero-bifunctional nature enables sophisticated, multi-step experimental designs that are crucial for advancing our understanding of protein interactions, developing novel diagnostics, and engineering next-generation therapeutic agents. By understanding the distinct reactivity of its isothiocyanate and bromomethyl groups and applying the robust protocols outlined in this guide, scientists can effectively harness its capabilities to address a wide range of research challenges in chemical biology, drug discovery, and materials science.

References

-

1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS). (n.d.). PubChem. [Link]

-

1-(Bromomethyl)-4-isothiocyanatobenzene 1g. (n.d.). Dana Bioscience. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). National Library of Medicine. [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Library of Medicine. [Link]

-

4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133. (n.d.). PubChem. [Link]

-

Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (n.d.). Royal Society of Chemistry. [Link]

-

Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (n.d.). National Library of Medicine. [Link]

-

Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. (n.d.). National Library of Medicine. [Link]

-

A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. (n.d.). ACS Publications. [Link]

-

4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620. (n.d.). PubChem. [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Royal Society of Chemistry. [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Royal Society of Chemistry. [Link]

-

Fabrication with Delineation of Benzyl Isothiocyanate Embedded Caseinate Nanovehicles for Enhanced Anticancer Activity Against Triple Negative Breast Cancer. (2023). ResearchGate. [Link]

-

Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). Chemia. [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (n.d.). MDPI. [Link]

-

Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. (n.d.). MDPI. [Link]

-

Heterobifunctional Crosslinkers. (n.d.). Creative Biolabs. [Link]

-

Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. (2024). Bulgarian Chemical Communications. [Link]

-

Inhibitory effects of benzyl isothiocyanate on widespread mcr-1-harbouring IncX4 plasmid transfer. (2025). PubMed. [Link]

-

Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. (2019). MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. PubChemLite - 1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Topic: Advanced Protein Labeling Using 1-(Bromomethyl)-4-isothiocyanatobenzene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-isothiocyanatobenzene is a heterobifunctional crosslinking agent possessing two distinct reactive moieties: an isothiocyanate group and a bromomethyl group. This unique architecture enables covalent labeling of proteins through either a targeted sequential conjugation or a one-pot, multi-residue labeling strategy. This application note serves as a technical guide for researchers, providing a deep dive into the reaction mechanisms, strategic applications, and detailed, field-tested protocols for leveraging this versatile reagent in protein science and drug development.

Introduction: The Strategic Advantage of Heterobifunctionality

In the realm of bioconjugation, precision and control are paramount. Heterobifunctional crosslinkers offer a significant advantage over their homobifunctional counterparts by possessing two different reactive groups.[1][2][3][4][5] This design allows for directed, step-wise conjugations, minimizing the formation of undesirable homopolymers and enabling the linkage of two distinct biomolecules with high specificity.[3][5]

1-(Bromomethyl)-4-isothiocyanatobenzene exemplifies this principle. It features:

-

An Isothiocyanate (-N=C=S) group : This moiety is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, under mild alkaline conditions to form an extremely stable thiourea bond.[6]

-

A Bromomethyl (-CH₂Br) group : This is an electrophilic alkylating agent. It is particularly reactive towards nucleophilic amino acid side chains, most notably the thiol group of cysteine. It can also react with other residues like histidine and potentially aspartate and glutamate, though generally with lower efficiency than with cysteine.[7]

This dual-reactivity profile makes 1-(bromomethyl)-4-isothiocyanatobenzene an invaluable tool for applications ranging from intramolecular crosslinking for structural stabilization to the development of complex bioconjugates like antibody-drug conjugates (ADCs).

Mechanism of Action: A Tale of Two Reactivities

Understanding the distinct reaction kinetics and optimal conditions for each functional group is critical for designing successful labeling experiments.

Caption: Dual reaction pathways of 1-(bromomethyl)-4-isothiocyanatobenzene with protein nucleophiles.

The isothiocyanate group's reaction with unprotonated primary amines is highly pH-dependent. The reaction rate increases with pH as more amine groups are deprotonated and become nucleophilic. A pH range of 8.0 to 9.0 is generally optimal.

The bromomethyl group is a classic alkylating agent. Its reaction with thiols (cysteine) is efficient across a broader pH range but is also favored at neutral to slightly alkaline pH where the thiol is more likely to be in its more nucleophilic thiolate form (-S⁻).

This subtle difference in optimal pH can be exploited to favor one reaction over the other in a sequential labeling strategy.

Experimental Protocols

Protocol 1: One-Step Intramolecular Crosslinking

This protocol is designed for applications where the goal is to stabilize a protein's tertiary or quaternary structure by simultaneously reacting with both amine and thiol/histidine residues that are in close proximity.

A. Materials

-

Protein of Interest (1-5 mg/mL in amine-free buffer, e.g., PBS or HEPES)

-

1-(Bromomethyl)-4-isothiocyanatobenzene (MW: 228.1 g/mol )[8]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting Column (e.g., PD-10) for purification

B. Step-by-Step Methodology

-

Protein Preparation: Ensure the protein solution is in the Reaction Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column.

-

Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of 1-(bromomethyl)-4-isothiocyanatobenzene in anhydrous DMF or DMSO.

-

Scientist's Note: The reagent is moisture-sensitive. Using anhydrous solvent is critical to prevent hydrolysis and inactivation of the isothiocyanate group.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently vortexing.[6] The optimal ratio must be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

-